10H-Quindoline, 10-hydroxy-, 5-oxide

Description

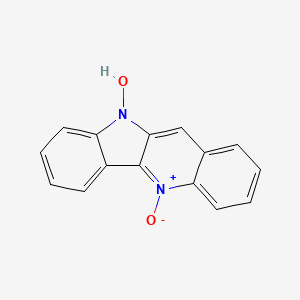

10H-Quindoline, 10-hydroxy-, 5-oxide is a tricyclic heterocyclic compound characterized by a quinoline-like core modified with a hydroxy group at position 10 and an oxide group at position 4.

Properties

CAS No. |

80271-01-8 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

10-hydroxy-5-oxidoindolo[3,2-b]quinolin-5-ium |

InChI |

InChI=1S/C15H10N2O2/c18-16-13-8-4-2-6-11(13)15-14(16)9-10-5-1-3-7-12(10)17(15)19/h1-9,18H |

InChI Key |

KUKWFUUXEOHYPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=[N+]2[O-])C4=CC=CC=C4N3O |

Origin of Product |

United States |

Preparation Methods

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

- Schiff Base Formation : The amine group of 2-aminobenzaldehyde reacts with the carbonyl group of a ketone or aldehyde, forming an imine intermediate.

- Intramolecular Claisen Condensation : The intermediate undergoes cyclization, facilitated by base catalysis, to yield the fused quinoline structure.

For 10H-quindoline, 10-hydroxy-, 5-oxide, the hydroxyl group at position 10 is introduced through the use of a hydroxyl-substituted aldehyde precursor. The 5-oxide moiety arises from post-synthetic oxidation or through the incorporation of an oxygenated substituent during the annulation.

Optimization Strategies

- Catalyst Selection : Trifluoroacetic acid (TFA) and toluenesulfonic acid (p-TsOH) are commonly used to accelerate the reaction, reducing reaction times from hours to minutes.

- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency, achieving yields exceeding 85%.

- Temperature Control : Mild heating (60–80°C) balances reaction kinetics and minimizes side-product formation.

Povarov Reaction: A Versatile Alternative

The Povarov reaction offers a complementary route to 10H-quindoline derivatives, particularly when functionalizing the quinoline scaffold with electron-withdrawing groups. This method involves the [4+2] cycloaddition of an aldimine (derived from an aldehyde and amine) with an electron-rich dienophile, followed by oxidation to introduce the 5-oxide group.

Reaction Mechanism

- Aldimine Formation : Condensation of 2-aminobenzaldehyde with a hydroxyl-substituted aldehyde generates a Schiff base.

- Cycloaddition : The aldimine reacts with a dienophile (e.g., cinnamyl derivatives) in the presence of a Lewis acid catalyst, such as BF3·OEt2, to form a tetrahydroquinoline intermediate.

- Oxidation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the tetrahydroquinoline to the fully aromatic 10H-quindoline-5-oxide.

Substrate Scope and Limitations

- Electron-Withdrawing Groups : Substituents like nitro (-NO2) at the R3 position lower the LUMO energy of the imine intermediate, accelerating the cycloaddition step.

- Steric Effects : Bulky substituents at the dienophile position hinder reaction progress, necessitating elevated temperatures (100–120°C) for completion.

Comparative Analysis of Synthetic Methods

Industrial Production and Scalability Challenges

While laboratory syntheses of 10H-quindoline, 10-hydroxy-, 5-oxide are well-established, industrial production faces hurdles:

- Cost of Catalysts : BF3·OEt2, used in the Povarov reaction, is expensive and requires careful handling.

- By-Product Management : The Friedländer method generates water as a by-product, necessitating efficient drying systems to prevent hydrolysis.

- Oxidation Control : Over-oxidation during DDQ treatment can lead to quinone derivatives, requiring precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: 10H-Quindoline, 10-hydroxy-, 5-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions can modify the oxide group.

Substitution: The hydroxy group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroxyquinoline derivatives.

Scientific Research Applications

10H-Quindoline, 10-hydroxy-, 5-oxide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various quinoline derivatives.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Quindoline, 10-hydroxy-, 5-oxide involves its interaction with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit tyrosine kinase and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

10H-Phenothiazine 5-Oxide (C₁₂H₉NOS)

- Core Structure : Contains sulfur and nitrogen in a tricyclic system.

- Crystal Data : Sulfur oxide exhibits positional disorder (occupancies: 0.907(4) and 0.093(4)). The dihedral angle between aromatic rings is 18.40(14)°, facilitating π-π interactions (centroid distances: 3.9096(16) Å and 4.1423(16) Å) .

- Supramolecular Interactions : N–H⋯O hydrogen bonds and π-stacking dominate the crystal packing .

10-Methyl-10H-Phenothiazine 5-Oxide (C₁₃H₁₁NOS)

- No crystallographic data is provided, but methyl groups typically enhance lipophilicity .

10-Methylisoalloxazine 5-Oxide (C₁₁H₈N₄O₃)

- Core Structure : Planar isoalloxazine group (r.m.s. deviation = 0.037 Å) with a methyl substituent.

- Crystal Interactions : Centrosymmetric dimers form via N–H⋯O bonds, with π-π stacking (centroid distances: 3.560(5) Å and 3.542(5) Å) .

10H-Quindoline, 10-Hydroxy-, 5-Oxide (Hypothetical Structure)

- Expected Features: A quinoline-based tricyclic system with a hydroxy group (hydrogen-bond donor) and 5-oxide. Likely planar with intermolecular hydrogen bonding and π-interactions, analogous to phenothiazine oxides.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 10H-Phenothiazine 5-Oxide | C₁₂H₉NOS | 215.27 | N/A | S-oxide, N–H |

| 10-Methylphenothiazine 5-Oxide | C₁₃H₁₁NOS | 229.30 | N/A | S-oxide, C–CH₃ |

| 10-Methylisoalloxazine 5-Oxide | C₁₁H₈N₄O₃ | 244.21 | N/A | N-oxide, C=O, C–CH₃ |

| 10H-Quindoline, 10-Hydroxy-5-Oxide | C₁₃H₁₀N₂O₂* | ~242.24 | N/A | N-oxide, –OH |

*Assumed molecular formula based on quindoline core with substituents.

Q & A

Q. What are the established synthetic routes for 10H-Quindoline, 10-hydroxy-, 5-oxide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including oxidation and hydroxylation of quindoline precursors. Key steps include:

- Oxidation Control : Use controlled amounts of oxidizing agents (e.g., meta-chloroperbenzoic acid) to achieve the 5-oxide moiety while avoiding over-oxidation. Monitor reaction progress via TLC or HPLC .

- Hydroxylation : Introduce the 10-hydroxy group via electrophilic substitution or metal-catalyzed C–H activation. Optimize temperature (40–60°C) and catalyst loading (e.g., FeCl₃ or Pd(OAc)₂) to minimize side products .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 10H-Quindoline, 10-hydroxy-, 5-oxide?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry. The 10-hydroxy proton appears as a singlet (δ 9.8–10.2 ppm), while the 5-oxide group deshields adjacent aromatic protons .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and molecular packing. Compare with structurally analogous compounds (e.g., 10H-Phenothiazine 5-oxide) to validate the oxide ring conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~275.1 m/z) and fragmentation patterns .

Q. What safety protocols are critical when handling 10H-Quindoline, 10-hydroxy-, 5-oxide in the laboratory?

Methodological Answer:

- Peroxide Risk : Test for peroxides monthly using iodometric titration or commercial test strips. Store under inert gas (Ar/N₂) in amber glass vials to suppress oxidation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Document peroxide levels (<10 ppm) prior to waste transfer .

Advanced Research Questions

Q. How does the stability of 10H-Quindoline, 10-hydroxy-, 5-oxide vary under different pH and temperature conditions?

Methodological Answer:

- pH Studies : Conduct accelerated degradation experiments in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~320 nm). The compound is most stable at pH 7–8, with hydrolysis dominant under acidic conditions .

- Thermal Analysis : Perform TGA/DSC to identify decomposition onset temperatures (>180°C). Correlate with Arrhenius modeling to predict shelf life .

Q. What computational methods can predict the reactivity of 10H-Quindoline, 10-hydroxy-, 5-oxide with electrophilic or nucleophilic agents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to map molecular electrostatic potential (MEP) surfaces. The 10-hydroxy group exhibits high nucleophilicity (Fukui index f⁻ ~0.15), while the 5-oxide site is electrophilic .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies. Compare with experimental LogP values (~2.1) .

Q. How can contradictions in published data on the compound’s spectral properties be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate NMR/IR data from peer-reviewed studies (e.g., Acta Crystallographica, J. Org. Chem.) and assess solvent-induced shifts. For example, DMSO-d₆ vs. CDCl₃ causes ~0.3 ppm deviations in aromatic protons .

- Reproducibility Testing : Replicate synthesis and characterization under standardized conditions (e.g., ICH Q2 guidelines) to identify methodological variability .

Q. What experimental designs are optimal for studying the compound’s degradation pathways in environmental or biological systems?

Methodological Answer:

- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes or soil microbiota. Use collision-induced dissociation (CID) to identify hydroxylated or demethylated metabolites .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace degradation intermediates via NMR or mass spectrometry .

Q. How can the compound’s interactions with biological targets (e.g., enzymes or receptors) be systematically evaluated?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to quinone reductase or cytochrome P450 isoforms. Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (kₐₙ/kₒff) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.